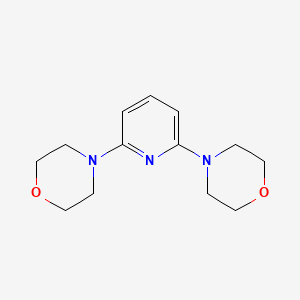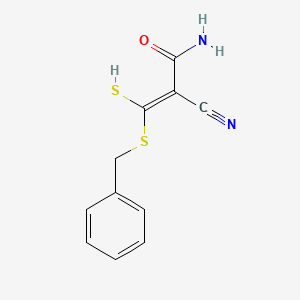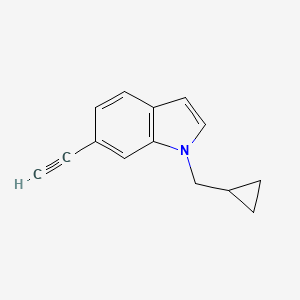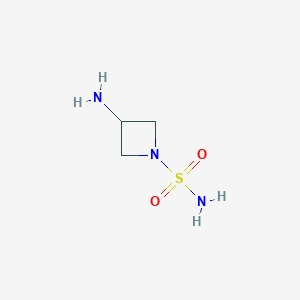
3-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate is a fluorinated organic compound with the molecular formula C₉H₁₄F₃NO₅. This compound is classified as a harmful/irritant substance, requiring careful handling and storage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate typically involves the reaction of piperidine with 2,2,2-trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high efficiency, making the compound suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, amines, and various substituted piperidine derivatives .
Applications De Recherche Scientifique
3-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated moiety enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition or activation of specific biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate
- 1-(Piperidin-4-yl)-2,2,2-trifluoroethan-1-ol ethane-1,2-dioate
Uniqueness
3-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C9H14F3NO5 |
|---|---|
Poids moléculaire |
273.21 g/mol |
Nom IUPAC |
oxalic acid;2,2,2-trifluoro-1-piperidin-3-ylethanol |
InChI |
InChI=1S/C7H12F3NO.C2H2O4/c8-7(9,10)6(12)5-2-1-3-11-4-5;3-1(4)2(5)6/h5-6,11-12H,1-4H2;(H,3,4)(H,5,6) |
Clé InChI |
HFOXSBGABFJAJI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C(C(F)(F)F)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one](/img/structure/B12068847.png)




![4-Chloro-5-iodo-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12068867.png)
![(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one](/img/structure/B12068875.png)




![2-Cbz-5-Boc-8-Oxa-2,5-diaza-spiro[3.5]nonane](/img/structure/B12068905.png)

